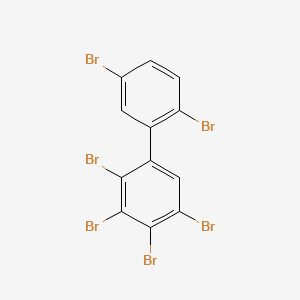

1,2,3,4-四溴-5-(2,5-二溴苯基)苯

描述

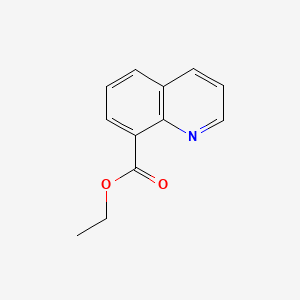

The compound "1,2,3,4-Tetrabromo-5-(2,5-dibromophenyl)benzene" is a highly brominated derivative of benzene, which is not directly discussed in the provided papers. However, the papers do discuss various substituted benzene derivatives, which can offer insights into the synthesis, structure, and properties of poly-substituted benzene compounds, including those with bromine substituents .

Synthesis Analysis

The synthesis of poly-substituted benzene derivatives can be achieved through various methods. A general, two-step synthesis involving the stitching of alpha-oxo-ketene-S,S-acetals and active methylene compounds via a lactone intermediate is described, which allows for the construction of aromatic compounds with conformational flexibility in a transition-metal-free environment . Additionally, the synthesis of polystannylated benzene derivatives from polybromobenzene precursors, followed by conversion to polychloromercuriobenzenes, is discussed, indicating the reactivity of polybromobenzene compounds with organometallic reagents .

Molecular Structure Analysis

The molecular structure of poly-substituted benzenes can exhibit interesting features such as a propeller-like arrangement of peripheral aryl rings around the central benzene ring, as seen in the X-ray analysis of a 1,2,3,4-tetraarylbenzene . This arrangement can lead to unique intermolecular interactions and packing patterns in the crystal structure, such as helical patterns due to N...pi interactions . The structural study of a trisubstituted benzene analog revealed an asymmetric conformation with substantial distortions, which is indicative of the potential structural diversity in substituted benzenes .

Chemical Reactions Analysis

The reactivity of poly-substituted benzenes can be inferred from the synthesis methods and subsequent reactions described. For instance, the conversion of polystannylated benzenes to polychloromercuriobenzenes suggests that polybromobenzene derivatives can undergo further functionalization through reactions with organometallic compounds . The homocoupling and heterocoupling reactions involving palladium or nickel complexes to synthesize conjugated biphenyl derivatives also demonstrate the potential for creating complex structures from simpler bromobenzene precursors .

Physical and Chemical Properties Analysis

The physical and chemical properties of poly-substituted benzenes are influenced by their molecular structure and substituents. For example, the mesomorphic behavior and transition temperatures of tetrasubstituted benzenes with various substituents indicate the impact of molecular shape and pi-pi interactions on their liquid crystalline properties . The molecular structures of phosphorus compounds with tetrasubstitution patterns show how steric factors and hydrogen bonding can affect the crystal packing and mechanical robustness of these materials .

科学研究应用

合成新型分子石墨烯

徐(2015年)的研究描述了使用与1,2,3,4-四溴-5-(2,5-二溴苯基)苯相关的化合物合成了扶手椅型分子石墨烯。该化合物是通过Diels-Alder环加成反应后接着进行Suzuki偶联反应合成的。由于其独特的结构性质(Xu, Y. (2015)),这种分子石墨烯在纳米技术和材料科学中具有潜在应用。

聚(p-苯撑)接枝共聚物的开发

Cianga, I., Hepuzer, Y., & Yagcı, Y.(2002年)利用类似于1,2,3,4-四溴-5-(2,5-二溴苯基)苯的化合物合成了聚(p-苯撑)接枝共聚物。由于其独特性能,这些聚合物在材料科学中找到应用,特别是在创造具有特定机械和化学性能的材料(Cianga, I., Hepuzer, Y., & Yagcı, Y. (2002))。

磷中心的立体阻碍系统

Shah, S., Concolino, T., Rheingold, A., & Protasiewicz, J.(2000年)探索了与1,2,3,4-四溴-5-(2,5-二溴苯基)苯结构相关的化合物在创建低配位磷中心的立体阻碍系统中的应用。这种系统在无机化学领域中具有重要意义,可用于开发具有独特电子性能的新材料(Shah, S., et al. (2000))。

超支化共轭聚(四苯乙烯)

胡,R.,林,J.,刘,J.等(2012年)对含有四苯乙烯的超支化聚合物进行了研究,这是与目标化合物相关的衍生物。这些聚合物具有聚集诱导发光等独特性能,并有望成为感应和光学材料应用的候选(Hu, R., et al. (2012))。

苯的锡和汞衍生物的合成

Rot, N., Kanter, F. D., Bickelhaupt, F., Smeets, W., & Spek, A.(2000年)使用溴化苯衍生物合成了苯的锡和汞衍生物,这些衍生物与1,2,3,4-四溴-5-(2,5-二溴苯基)苯密切相关。这项研究对有机金属化学领域做出了贡献,探索了合成和使用金属有机化合物的新途径(Rot, N., et al. (2000))。

属性

IUPAC Name |

1,2,3,4-tetrabromo-5-(2,5-dibromophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Br6/c13-5-1-2-8(14)6(3-5)7-4-9(15)11(17)12(18)10(7)16/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBEVZFMPNHHLPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C2=CC(=C(C(=C2Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Br6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70153092 | |

| Record name | 1,2,3,4-Tetrabromo-5-(2,5-dibromophenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70153092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

627.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,4-Tetrabromo-5-(2,5-dibromophenyl)benzene | |

CAS RN |

120991-47-1 | |

| Record name | 2,2',3,4,5,5'-Hexabromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120991471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4-Tetrabromo-5-(2,5-dibromophenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70153092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,4,5,5'-HEXABROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U536F0G05 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B1329921.png)